molecular formula C16H24O6 B242037 (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione CAS No. 155326-45-7

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Cat. No.: B242037
CAS No.: 155326-45-7
M. Wt: 312.36 g/mol
InChI Key: RBQNDQOKFICJGL-XOHWUJONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a sixteen-membered macrolide diolide, a type of natural product isolated from various fungi. It is known for its pronounced anthelmintic properties and moderate antifungal activity. This compound has been found in fungi such as Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species .

Scientific Research Applications

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been a subject of interest in various scientific fields:

Safety and Hazards

Pyrenophorol is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves/protective clothing/eye protection/face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of enantiomerically pure propylene oxide, prepared by hydrolytic kinetic resolution, followed by cross-metathesis and intermolecular Mitsunobu cyclization .

Industrial Production Methods: While specific industrial production methods for pyrenophorol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of commercially available starting materials and efficient reaction conditions suggests that industrial synthesis could be feasible with optimization.

Chemical Reactions Analysis

Types of Reactions: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to pyrenophorin, an oxidation product.

    Reduction: Potential reduction of functional groups within the molecule.

    Substitution: Possible substitution reactions at reactive sites.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxidizing agents (e.g., potassium permanganate) under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the reaction site.

Major Products:

    Oxidation: Pyrenophorin.

    Reduction: Reduced derivatives of pyrenophorol.

    Substitution: Substituted pyrenophorol derivatives.

Mechanism of Action

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exerts its effects primarily as a phytotoxin, affecting plant growth and development. It impacts plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses. Researchers have utilized pyrenophorol to study fungal pathogenesis and plant disease development .

Comparison with Similar Compounds

    Pyrenophorin: An oxidation product of pyrenophorol, also a sixteen-membered macrolide diolide with similar biological activities.

    Tetrahydropyrenophorol: A reduced form of pyrenophorol.

    Vermiculin: Another macrolide diolide with antifungal and phytotoxic properties.

Uniqueness: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is unique due to its specific stereochemistry and pronounced anthelmintic properties. Its moderate antifungal activity and role as a phytotoxin make it a valuable compound for studying plant-fungal interactions and developing agricultural applications .

Properties

IUPAC Name

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNDQOKFICJGL-XOHWUJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC(=O)/C=C\C(CCC(OC(=O)/C=C\C(CC1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155326-45-7
Record name Helmidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155326457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 2
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 3
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 4
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 5
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Reactant of Route 6
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.